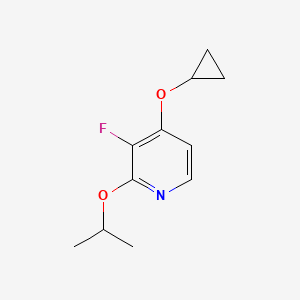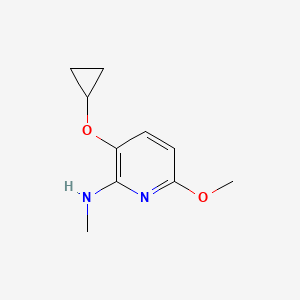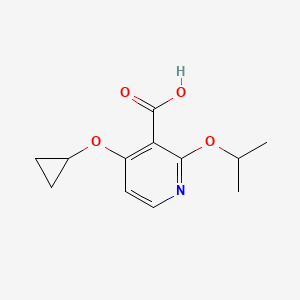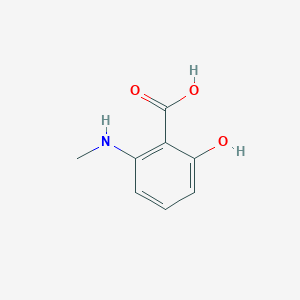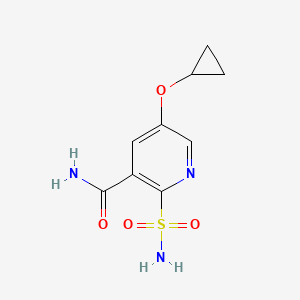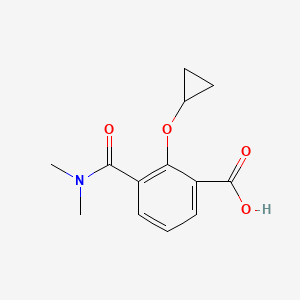
4-Cyclopropoxy-2-fluoro-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-fluoro-3-nitropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-2-fluoro-3-nitropyridine involves several steps. One common method for preparing fluorinated pyridines is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another method involves the diazotization of amino pyridines in hydrofluoric acid, followed by decomposition of the resulting fluoborates . Industrial production methods often utilize high-yield processes and efficient reagents to ensure the scalability of the synthesis .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include tetrabutylammonium fluoride, hydrofluoric acid, and various organoboron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-fluoro-3-nitropyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-fluoro-3-nitropyridine involves its interaction with molecular targets and pathways. The presence of the fluorine atom in the aromatic ring significantly influences its reactivity and interactions with biological molecules . The compound’s effects are mediated through its ability to participate in various chemical reactions, such as nucleophilic aromatic substitution and coupling reactions .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-2-fluoro-3-nitropyridine can be compared with other fluorinated pyridines, such as 2-fluoro-5-nitropyridine and 4-fluoro-3-nitropyridine . These compounds share similar properties due to the presence of fluorine and nitro groups in the pyridine ring. this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct physical and chemical properties.
Similar compounds include:
These compounds are used in various applications, including the synthesis of pharmaceuticals and agricultural chemicals.
Eigenschaften
Molekularformel |
C8H7FN2O3 |
|---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-fluoro-3-nitropyridine |
InChI |
InChI=1S/C8H7FN2O3/c9-8-7(11(12)13)6(3-4-10-8)14-5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
URIQGJFHMWBTLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=NC=C2)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







